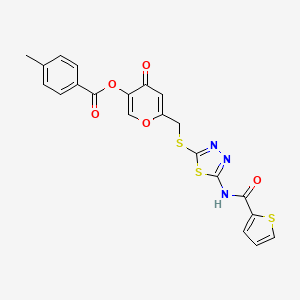

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate

Description

Properties

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5S3/c1-12-4-6-13(7-5-12)19(27)29-16-10-28-14(9-15(16)25)11-31-21-24-23-20(32-21)22-18(26)17-3-2-8-30-17/h2-10H,11H2,1H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYYBEZSEHDBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate generally begins with the formation of intermediate compounds. These intermediates undergo a series of reactions, including nucleophilic substitution, amidation, and cyclization, to form the target molecule.

Typical reaction conditions involve controlled temperatures, appropriate solvents such as dichloromethane or dimethyl sulfoxide, and the use of catalysts like triethylamine or N,N'-dicyclohexylcarbodiimide.

In an industrial setting, the production of this compound would likely utilize automated synthesis equipment to ensure precise control of reaction parameters. Large-scale synthesis would focus on optimizing yield and purity through process engineering, including purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo several types of reactions, including oxidation, reduction, and substitution.

Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

Reduction reactions could involve sodium borohydride or lithium aluminum hydride.

Substitution reactions often employ halogenating agents like thionyl chloride or sulfuryl chloride.

The major products formed from these reactions can vary widely. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or secondary amines. Substitution reactions might generate a variety of functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

The compound “4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate” is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by relevant research findings and case studies.

Antimicrobial Activity

Research has indicated that compounds containing thiophene and thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of these groups into the structure of this compound suggests potential efficacy against various bacterial and fungal strains.

Case Study:

A study published in the "Journal of Medicinal Chemistry" evaluated several derivatives of thiadiazole for their antimicrobial activity. The results indicated that modifications to the thiadiazole ring significantly enhanced the compounds' efficacy against resistant strains of bacteria such as Staphylococcus aureus.

Anticancer Properties

The structural components of this compound may also lend themselves to anticancer applications. Compounds with similar frameworks have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Research Findings:

A recent investigation into pyran-based compounds revealed that they could inhibit specific cancer cell lines, including breast and lung cancer. The study highlighted the importance of functional groups in enhancing cytotoxicity, suggesting that the unique structure of this compound could yield similar results.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Compounds with multi-functional groups like those found in this molecule may exhibit anti-inflammatory properties.

Case Study:

A study published in "Phytotherapy Research" reported that certain pyran derivatives demonstrated significant inhibition of pro-inflammatory cytokines. The findings suggest that further exploration of this compound could lead to the development of new anti-inflammatory agents.

Synthesis of Novel Polymers

The unique chemical structure allows for potential use in synthesizing novel polymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials.

Research Insights:

Research conducted on similar compounds has shown that incorporating thiadiazole units can enhance the thermal stability and mechanical properties of polymers. This suggests that the compound could be utilized to create advanced materials with improved performance characteristics.

Photovoltaic Applications

The electronic properties of compounds containing thiophene units make them suitable candidates for organic photovoltaic materials. Their ability to absorb light and convert it into electrical energy is an area of active research.

Case Study:

A recent paper in "Advanced Energy Materials" explored the use of thiophene-based polymers in solar cells, demonstrating increased efficiency compared to traditional materials. This indicates potential for further development using derivatives like this compound.

Mechanism of Action

The mechanism of action for this compound largely depends on its chemical structure and the functional groups present. It could interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Pathways involved might include enzymatic inhibition or activation, receptor binding, or modulation of signaling pathways at a cellular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound’s closest analogues include:

Physicochemical and Spectral Data

Mechanistic Insights

- Thiadiazole vs. Thiazole : The 1,3,4-thiadiazole in the target compound provides greater metabolic stability compared to thiazole derivatives, as sulfur atoms reduce oxidative degradation .

- Ester vs. Amide Linkers : The 4-methylbenzoate ester enhances bioavailability over amide-linked analogues (e.g., compound 7b in ), which exhibit higher polarity and lower membrane permeability.

- Synergistic Effects: The combination of pyranone and thiophene-carboxamide may amplify antimicrobial activity via dual inhibition of bacterial enzymes (e.g., dihydrofolate reductase and DNA gyrase) .

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate is a complex synthetic organic molecule notable for its diverse structural components, which include a pyran ring, thiadiazole moiety, and thiophene-derived carboxamide. These features suggest potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 524.0 g/mol. Its intricate structure allows for various interactions with biological systems, making it an interesting candidate for medicinal chemistry research.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 524.0 g/mol |

| Functional Groups | Pyran, Thiadiazole, Thiophene |

| Solubility | Variable based on solvent |

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, its structural characteristics align with known pharmacological properties associated with similar compounds. The presence of thiadiazole and pyran rings is often linked to:

- Antimicrobial Activity : Compounds containing these moieties have shown effectiveness against various bacterial strains.

- Anti-inflammatory Activity : The potential to inhibit inflammatory pathways is significant due to the compound's ability to interact with specific enzymes.

- Anticancer Activity : Structural analogs have demonstrated cytotoxic effects on cancer cells.

Case Studies and Research Findings

- Antimicrobial Studies : Preliminary investigations into compounds similar to this one have indicated promising antimicrobial properties. For instance, compounds with thiadiazole rings have been shown to possess significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Potential : Research has highlighted that derivatives containing thiophene and pyran structures exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. A study found that modifications in the structure could enhance COX-II selectivity, potentially leading to reduced side effects compared to traditional NSAIDs .

- Cytotoxicity Against Cancer Cells : In vitro studies have reported that related compounds exhibit cytotoxic effects on various cancer cell lines. For example, derivatives with similar structural motifs have shown IC50 values in the low micromolar range against breast and lung cancer cells .

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cell proliferation.

- Receptor Interaction : Its structural components suggest potential interactions with various receptors, influencing cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.